molecular formula C23H17F3N4O B3493174 1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

Cat. No.: B3493174
M. Wt: 422.4 g/mol
InChI Key: NPDPNBKTSLAUBL-UHFFFAOYSA-N
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Description

The compound “1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline” is a synthetic, nonsteroidal, and highly selective antagonist . It is also known as 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid . The compound has a molecular weight of 307.23 .


Synthesis Analysis

The synthesis of this compound has been widely studied . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular structure of this compound includes both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C14H8F3N3O2/c15-14(16,17)11-6-9(8-4-2-1-3-5-8)18-12-7-10(13(21)22)19-20(11)12/h1-7H, (H,21,22) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an addition–elimination mechanism (aza-Michael type) . This involves the bonding of the NH2-group of the starting aminopyrazole with the Cβ .


Physical and Chemical Properties Analysis

The compound is stable at room temperature . It has strong absorption and fluorescence characteristics, with its absorption peak between 400-700 nanometers . It is suitable for photochemical and photophysical applications .

Mechanism of Action

The compound is a selective antagonist . It has been used in scientific research to study the function of this receptor .

Safety and Hazards

The safety information and MSDS for this compound can be found online . It is always recommended to handle the compound with appropriate safety measures.

Future Directions

This compound has attracted a great deal of attention in material science recently due to their significant photophysical properties . It has potential applications in the field of organic light-emitting devices, bio-macromolecular interactions, and more . The compound’s great synthetic versatility permits structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O/c24-23(25,26)20-13-18(15-7-2-1-3-8-15)28-21-17(14-27-30(20)21)22(31)29-12-6-10-16-9-4-5-11-19(16)29/h1-5,7-9,11,13-14H,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDPNBKTSLAUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
Reactant of Route 6
1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

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